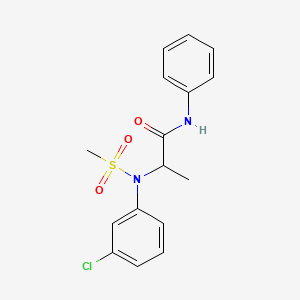
1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide
Vue d'ensemble
Description
1-Acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide, also known as Cimbi-36, is a chemical compound that belongs to the class of indole-based psychedelics. It was first synthesized in 2003 by a team of researchers led by Dr. David E. Nichols at Purdue University. Since then, Cimbi-36 has gained significant attention in the scientific community due to its potential therapeutic applications in treating a range of mental health disorders.
Mécanisme D'action
1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide works by binding to the serotonin 2A receptor and altering the function of certain neurons in the brain. This leads to changes in perception, mood, and thought processes. The exact mechanism of action of 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide is still not fully understood, but it is believed to involve the activation of certain signaling pathways in the brain.
Biochemical and Physiological Effects:
1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These include changes in heart rate, blood pressure, body temperature, and metabolism. 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide has also been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide has several advantages as a research tool, including its high affinity for the serotonin 2A receptor and its ability to produce consistent and reproducible effects in animal models and human subjects. However, there are also limitations to its use, including the potential for adverse side effects and the need for careful dosing and monitoring.
Orientations Futures
There are several potential future directions for research on 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new analogs and derivatives of 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide that may have improved pharmacological properties and reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide and its effects on the brain and body.
Applications De Recherche Scientifique
1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide has been the subject of several scientific studies that have explored its potential therapeutic applications. One study found that 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide has a high affinity for the serotonin 2A receptor, which is responsible for regulating mood and cognition. This suggests that 1-acetyl-N-(2,5-dimethoxyphenyl)-5-indolinesulfonamide may have potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
1-acetyl-N-(2,5-dimethoxyphenyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12(21)20-9-8-13-10-15(5-6-17(13)20)26(22,23)19-16-11-14(24-2)4-7-18(16)25-3/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFODMFJRZUHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[6-amino-1-(2,3-dimethylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4238474.png)
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B4238489.png)
![N-{[(4-ethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4238497.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide](/img/structure/B4238502.png)


![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4238508.png)
![2-(2-bromo-4-isopropylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4238514.png)

![5-bromo-N-[(7-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-propylnicotinamide](/img/structure/B4238532.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4238564.png)
![{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4238570.png)
![methyl 1,3,7-trimethyl-5-(3-methylphenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238577.png)